molecular formula C10H14N2O B3028640 (S)-1-(2-Aminophenyl)pyrrolidin-3-ol CAS No. 252759-91-4

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

Cat. No.: B3028640
CAS No.: 252759-91-4
M. Wt: 178.23
InChI Key: JOMIFNBQNVZIIE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Aminophenyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and (S)-proline.

    Reduction: The nitro group of 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 2-aminobenzaldehyde undergoes a cyclization reaction with (S)-proline to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biology: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industry: It is explored for its potential use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Aminophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Aminophenyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(2-Aminophenyl)pyrrolidin-3-ol: The racemic mixture containing both enantiomers.

    Other Pyrrolidine Derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.

Uniqueness

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its chiral nature makes it an important compound for studying enantioselective processes and developing chiral drugs.

Properties

IUPAC Name

(3S)-1-(2-aminophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-6-5-8(13)7-12/h1-4,8,13H,5-7,11H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMIFNBQNVZIIE-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201270953
Record name 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252759-91-4
Record name 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252759-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(2-aminophenyl)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201270953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.